3-Bromo-10-chloro-6-(2-cyclopropylthiazol-5-yl)-1-fluoro-12,12a-dihydro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole
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Overview
Description
3-Bromo-10-chloro-6-(2-cyclopropylthiazol-5-yl)-1-fluoro-12,12a-dihydro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole is a complex heterocyclic compound. It features a unique structure that combines multiple functional groups, including bromine, chlorine, fluorine, and a cyclopropylthiazolyl moiety. This compound is part of the indole derivative family, known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-10-chloro-6-(2-cyclopropylthiazol-5-yl)-1-fluoro-12,12a-dihydro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole typically involves multi-step organic reactionsCommon reagents used include p-toluenesulfonic acid, methanesulfonic acid, and phenylhydrazine hydrochloride .
Industrial Production Methods
Industrial production of this compound may involve optimizing reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The Fischer indole synthesis is a common method used in industrial settings due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-10-chloro-6-(2-cyclopropylthiazol-5-yl)-1-fluoro-12,12a-dihydro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine, bromine). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
3-Bromo-10-chloro-6-(2-cyclopropylthiazol-5-yl)-1-fluoro-12,12a-dihydro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-Bromo-10-chloro-6-(2-cyclopropylthiazol-5-yl)-1-fluoro-12,12a-dihydro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives with various substituents, such as:
- (S)-3,10-dibromo-6-(2-cyclopropylthiazol-5-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives
Uniqueness
What sets 3-Bromo-10-chloro-6-(2-cyclopropylthiazol-5-yl)-1-fluoro-12,12a-dihydro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole apart is its unique combination of functional groups and its potential for diverse biological activities. The presence of bromine, chlorine, and fluorine atoms, along with the cyclopropylthiazolyl moiety, contributes to its distinct chemical properties and reactivity .
Properties
Molecular Formula |
C21H15BrClFN2OS |
---|---|
Molecular Weight |
477.8 g/mol |
IUPAC Name |
3-bromo-10-chloro-6-(2-cyclopropyl-1,3-thiazol-5-yl)-1-fluoro-12,12a-dihydro-6H-indolo[1,2-c][1,3]benzoxazine |
InChI |
InChI=1S/C21H15BrClFN2OS/c22-12-7-14(24)19-16-6-11-5-13(23)3-4-15(11)26(16)21(27-17(19)8-12)18-9-25-20(28-18)10-1-2-10/h3-5,7-10,16,21H,1-2,6H2 |
InChI Key |
CFZNTKWIQWGDFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC=C(S2)C3N4C(CC5=C4C=CC(=C5)Cl)C6=C(O3)C=C(C=C6F)Br |
Origin of Product |
United States |
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